molecular formula C10H7ClFNO B7471197 2-chloro-4-fluoro-N-prop-2-ynylbenzamide

2-chloro-4-fluoro-N-prop-2-ynylbenzamide

Cat. No.: B7471197
M. Wt: 211.62 g/mol
InChI Key: UCHAYPSJRYFXME-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-prop-2-ynylbenzamide is a benzamide derivative featuring a benzene ring substituted with chlorine (position 2) and fluorine (position 4), with an amide group linked to a propargyl (prop-2-ynyl) moiety. This compound’s structure combines electron-withdrawing substituents (Cl, F) with an alkyne-functionalized side chain, which may influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name

2-chloro-4-fluoro-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h1,3-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHAYPSJRYFXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural differences between 2-chloro-4-fluoro-N-prop-2-ynylbenzamide and related benzamide derivatives:

Compound Name Benzamide Substituents Amide Nitrogen Group Key Functional Groups Reference
This compound 2-Cl, 4-F Prop-2-ynyl Alkyne Target
2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide 2-Cl, 4-F 2-Chloropyridin-3-yl Pyridine, Cl
2-Chloro-4-fluoro-N-phenylbenzamide 2-Cl, 4-F Phenyl Aromatic ring
5e: 3-[2-Cl-4-(4-FPh)benzamido]-N-hydroxy-4-methoxybenzamide 2-Cl, 4-(4-fluorophenyl) Hydroxy-4-methoxybenzamido Methoxy, hydroxy, fluorophenyl
2-Chloro-4-nitro-N-[4-(6-methylbenzothiazolyl)phenyl]benzamide 2-Cl, 4-NO₂ 4-(6-Methylbenzothiazol-2-yl)phenyl Nitro, benzothiazolyl, methyl
Key Observations:

Benzamide Core Modifications :

  • The target compound shares the 2-Cl, 4-F substitution pattern with 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide and 2-chloro-4-fluoro-N-phenylbenzamide . However, replacing the pyridinyl or phenyl group with a propargyl moiety introduces steric and electronic differences. The propargyl group’s linear alkyne structure may enhance rigidity or influence hydrogen-bonding interactions compared to aromatic substituents.

Nitro-substituted analogs (e.g., ) exhibit strong electron-withdrawing effects, which could enhance electrophilic reactivity or alter binding affinity compared to the fluoro group in the target compound.

Amide Nitrogen Modifications :

  • The propargyl group in the target compound contrasts with bulkier substituents like benzothiazolyl-phenyl ( ) or pyridinyl ( ). Smaller substituents like propargyl may improve membrane permeability but reduce target specificity.
Solubility and Stability:
  • The propargyl group in the target compound introduces a polarizable alkyne bond, which may moderately enhance solubility in organic solvents compared to purely aromatic substituents (e.g., phenyl or benzothiazolyl groups) .

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